molecular formula C19H21Cl2N3O2 B11602441 1-(2,4-dichlorophenoxy)-3-(2-imino-3-propyl-2,3-dihydro-1H-benzimidazol-1-yl)propan-2-ol

1-(2,4-dichlorophenoxy)-3-(2-imino-3-propyl-2,3-dihydro-1H-benzimidazol-1-yl)propan-2-ol

Cat. No.: B11602441
M. Wt: 394.3 g/mol
InChI Key: AOZYVPVAAIZOAG-UHFFFAOYSA-N
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Description

1-(2,4-DICHLOROPHENOXY)-3-(2-IMINO-3-PROPYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL)PROPAN-2-OL is a synthetic organic compound that belongs to the class of benzodiazoles. Compounds in this class are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-DICHLOROPHENOXY)-3-(2-IMINO-3-PROPYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL)PROPAN-2-OL typically involves multiple steps:

    Formation of the Benzodiazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Propyl Group: The propyl group can be introduced via alkylation reactions using propyl halides.

    Introduction of the 2,4-Dichlorophenoxy Group: This step involves the nucleophilic substitution reaction of a suitable phenol derivative with 2,4-dichlorophenol.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-DICHLOROPHENOXY)-3-(2-IMINO-3-PROPYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL)PROPAN-2-OL can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can be carried out using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: As a probe or inhibitor in biochemical studies.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2,4-DICHLOROPHENOXY)-3-(2-IMINO-3-PROPYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL)PROPAN-2-OL would depend on its specific biological target. Generally, benzodiazole derivatives can interact with various enzymes, receptors, or nucleic acids, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-Dichlorophenoxy)-3-(2-imino-3-methyl-2,3-dihydro-1H-1,3-benzodiazol-1-yl)propan-2-ol
  • 1-(2,4-Dichlorophenoxy)-3-(2-imino-3-ethyl-2,3-dihydro-1H-1,3-benzodiazol-1-yl)propan-2-ol

Uniqueness

1-(2,4-DICHLOROPHENOXY)-3-(2-IMINO-3-PROPYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL)PROPAN-2-OL is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 2,4-dichlorophenoxy group and the propyl group on the benzodiazole core can result in distinct properties compared to other similar compounds.

Properties

Molecular Formula

C19H21Cl2N3O2

Molecular Weight

394.3 g/mol

IUPAC Name

1-(2,4-dichlorophenoxy)-3-(2-imino-3-propylbenzimidazol-1-yl)propan-2-ol

InChI

InChI=1S/C19H21Cl2N3O2/c1-2-9-23-16-5-3-4-6-17(16)24(19(23)22)11-14(25)12-26-18-8-7-13(20)10-15(18)21/h3-8,10,14,22,25H,2,9,11-12H2,1H3

InChI Key

AOZYVPVAAIZOAG-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=CC=CC=C2N(C1=N)CC(COC3=C(C=C(C=C3)Cl)Cl)O

Origin of Product

United States

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